molecular formula C12H17N5O B11618480 1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine CAS No. 20285-47-6

1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B11618480
CAS No.: 20285-47-6
M. Wt: 247.30 g/mol
InChI Key: RUOLLCCIBLTUCB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a chemical compound with a unique structure that includes a triazine ring substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylamine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography techniques.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the triazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: This compound has a similar methoxyphenyl group but differs in the core structure, which is a piperazine ring instead of a triazine ring.

    2-Methoxyphenylacetone: This compound also contains a methoxyphenyl group but has a different functional group (acetone) attached to it.

    Urapidil: A compound with a similar methoxyphenyl group but used primarily as an antihypertensive agent.

The uniqueness of this compound lies in its specific triazine ring structure and the combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

20285-47-6

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

1-(2-methoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H17N5O/c1-12(2)16-10(13)15-11(14)17(12)8-6-4-5-7-9(8)18-3/h4-7H,1-3H3,(H4,13,14,15,16)

InChI Key

RUOLLCCIBLTUCB-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC=C2OC)N)N)C

Origin of Product

United States

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